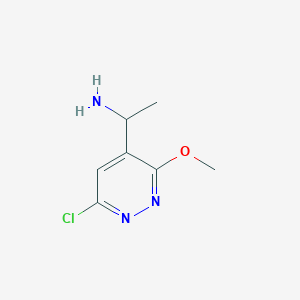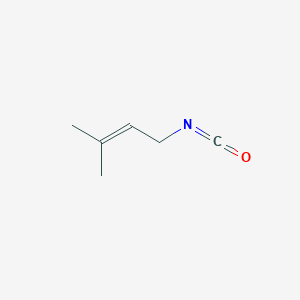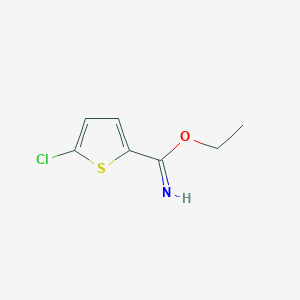
2,3-Dichlorobenzoic Acid Anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorobenzoic Acid Anhydride is an organic compound with the molecular formula C14H6Cl4O3. It is a derivative of benzoic acid where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by chlorine atoms. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
2,3-Dichlorobenzoic Acid Anhydride can be synthesized through several methods:
From 2,3-Dichlorobenzoic Acid: One common method involves the reaction of 2,3-dichlorobenzoic acid with pyridine N-oxide and sodium hydroxide in water at room temperature.
Industrial Production: Industrially, the compound is produced as an impurity during the manufacturing of lamotrigine, an anticonvulsant used to treat epileptic seizures and bipolar disorder.
Chemical Reactions Analysis
2,3-Dichlorobenzoic Acid Anhydride undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Hydrolysis: It can hydrolyze to form 2,3-dichlorobenzoic acid under acidic or basic conditions.
Scientific Research Applications
2,3-Dichlorobenzoic Acid Anhydride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of lamotrigine, an anticonvulsant medication.
Analytical Chemistry: The compound is analyzed using High Performance Liquid Chromatography (HPLC) methods to ensure the purity of lamotrigine.
Agrochemicals: It serves as a precursor in the synthesis of various agrochemicals, although specific examples are not widely documented.
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzoic anhydride is not well-documented. as an intermediate in the synthesis of lamotrigine, it plays a crucial role in the formation of the active pharmaceutical ingredient. The molecular targets and pathways involved in its action are primarily related to its role in chemical synthesis rather than biological activity.
Comparison with Similar Compounds
2,3-Dichlorobenzoic Acid Anhydride can be compared with other chlorinated benzoic acid derivatives:
2,4-Dichlorobenzoic Acid: Similar to 2,3-dichlorobenzoic anhydride but with chlorine atoms at positions 2 and 4.
2,5-Dichlorobenzoic Acid: Chlorine atoms are at positions 2 and 5.
2,6-Dichlorobenzoic Acid: Chlorine atoms are at positions 2 and 6.
These compounds share similar chemical properties but differ in their reactivity and applications due to the positions of the chlorine atoms on the benzene ring.
Properties
CAS No. |
252186-80-4 |
|---|---|
Molecular Formula |
C14H6Cl4O3 |
Molecular Weight |
364.0 g/mol |
IUPAC Name |
(2,3-dichlorobenzoyl) 2,3-dichlorobenzoate |
InChI |
InChI=1S/C14H6Cl4O3/c15-9-5-1-3-7(11(9)17)13(19)21-14(20)8-4-2-6-10(16)12(8)18/h1-6H |
InChI Key |
PQQZYNVQDUZLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)OC(=O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-[(3S)-3-Methyl-4-Morpholinyl]pyrido[3,4-d]pyriMidin-2-yl]phenyl]-](/img/structure/B8451913.png)

![7-Phenyl-3-(4-vinylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8451933.png)

